

# centanafadine long-term safety efficacy 52-week outcomes

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## Compound Focus: Centanafadine

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## Long-Term Safety & Efficacy: 52-Week Adult Study

The following data is sourced from a phase 3, open-label, multicenter trial (NCT03605849) that evaluated the long-term profile of **centanafadine** SR in adults with ADHD [1] [2].

Aspect	Details & Outcomes
Study Design	52-week open-label, 10-day safety follow-up; 662 enrolled adults (653 treated), mean age 36.7 years [1].
Dosage	Centanafadine SR 400 mg total daily dose, administered twice daily [1].

| **Primary Safety Results** | • **61.4%** reported  $\geq 1$  treatment-emergent adverse event (TEAE), mostly mild/moderate. • Most common TEAEs: **Insomnia (8.0%)**, **Nausea (7.7%)**, **Diarrhea (7.0%)**, **Headache (7.0%)**. • **12.3%** discontinued due to TEAEs. • **1.8%** experienced serious AEs; none deemed drug-related [1] [2]. || **Exploratory Efficacy Results** | • **AISRS total scores**: Improved up to **57%** from baseline. • **CGI-S score**: Improved by **1.5 points** from baseline [1]. || **Conclusion** | Demonstrates safety and effectiveness for long-term treatment of adult ADHD [1]. |

## Comparative Efficacy & Safety vs. Other Therapies

A matching-adjusted indirect comparison (MAIC) analysis provides insights into how **centanafadine** stacks up against established ADHD medications over 52 weeks, using data from the trial above and other long-term studies [3].

Comparator	Efficacy Outcome (AISRS/ADHD-RS Score)	Key Safety Findings (Risk Difference vs. Centanafadine)
<b>Lisdexamfetamine</b>	Significantly lower reduction for centanafadine (6.15-point difference; $p < 0.05$ ) [3].	Significantly lower risk with centanafadine for upper respiratory tract infection (-18.75 pp), insomnia (-12.47 pp), and dry mouth (-12.33 pp) [3].
<b>Methylphenidate</b>	No statistically significant difference (1.75-point difference; $p = 0.13$ ) [3].	Significantly lower risk with centanafadine for decreased appetite (-20.25 pp), headache (-18.53 pp), and insomnia (-12.65 pp) [3].
<b>Atomoxetine</b>	No statistically significant difference (1.60-point difference; $p = 0.21$ ) [3].	Significantly lower risk with centanafadine for nausea (-26.18 pp), dry mouth (-25.07 pp), and fatigue (-13.95 pp) [3].

## Detailed Experimental Protocols

For your evaluation of the evidence, here are the methodologies for the key studies cited.

### Protocol for 52-Week Open-Label Safety Study (NCT03605849)

- **Objective:** To assess the long-term safety and tolerability of **centanafadine** SR in adults with ADHD [1].
- **Design:** Phase 3, open-label, single-arm, multicenter trial conducted from 2019 to 2021 [1] [4].
- **Participants:** Adults aged 18-55 who either completed a previous phase 3 trial ("rollover") or were enrolled anew ("de novo"). Key exclusion criteria included uncontrolled comorbid psychiatric disorders or prior lack of benefit from two different ADHD therapy classes [1] [4].

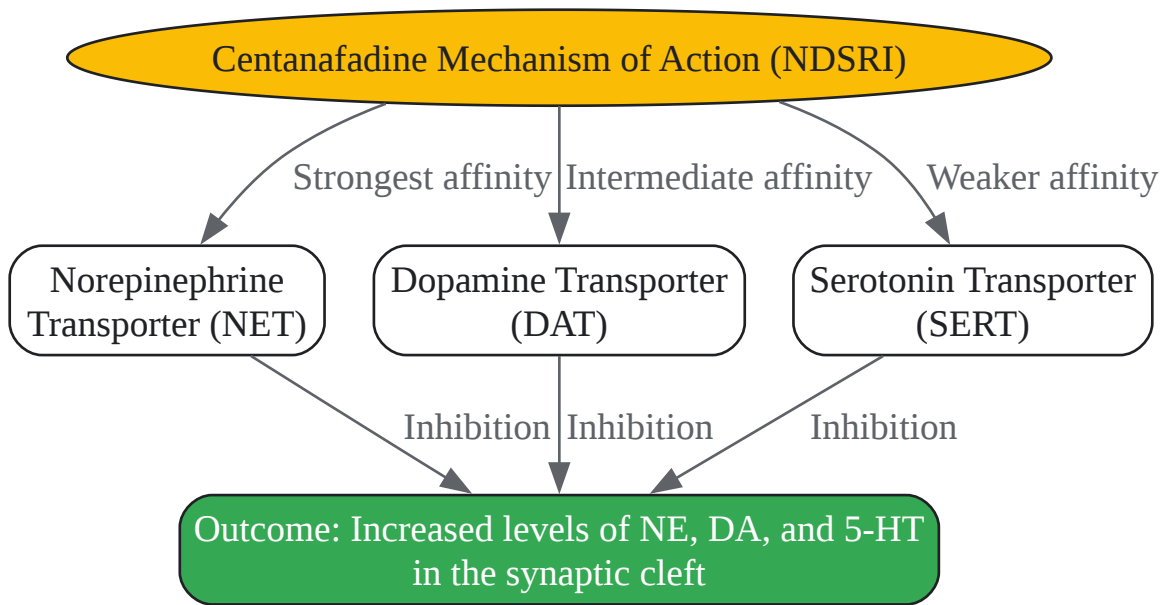
- **Intervention:** All participants received **centanafadine** SR. The dose was 200 mg TDD for the first week, up-titrated to a target 400 mg TDD (twice-daily dosing) from day 8 through week 52 [1].
- **Assessments:**
  - **Safety:** TEAEs, clinical laboratories, vital signs, electrocardiograms, and the Columbia-Suicide Severity Rating Scale [1].
  - **Efficacy (Exploratory):** Adult Investigator Symptom Rating Scale (AISRS) and Clinical Global Impression of Severity (CGI-S) [1].

## Protocol for Matching-Adjusted Indirect Comparison (MAIC)

- **Objective:** To compare the long-term safety and efficacy of **centanafadine** versus lisdexamfetamine, methylphenidate, and atomoxetine in the absence of head-to-head trials [3].
- **Data Sources:**
  - **Centanafadine IPD:** Individual patient data from the 52-week open-label trial (NCT03605849) [3].
  - **Comparator Aggregate Data:** Published data from long-term trials for lisdexamfetamine (NCT00337285), methylphenidate (NCT00326300), and atomoxetine (NCT00190736) [3].
- **Method:**
  - **Matching:** Patient-level data from the **centanafadine** trial were weighted using propensity scores to match the average baseline patient characteristics (e.g., age, sex, disease severity) reported in each of the comparator trials [3].
  - **Analysis:** After matching, outcomes (AE rates and change in AISRS/ADHD-RS scores) were compared between the balanced populations. This "anchored" approach helps adjust for cross-trial differences [5] [3].

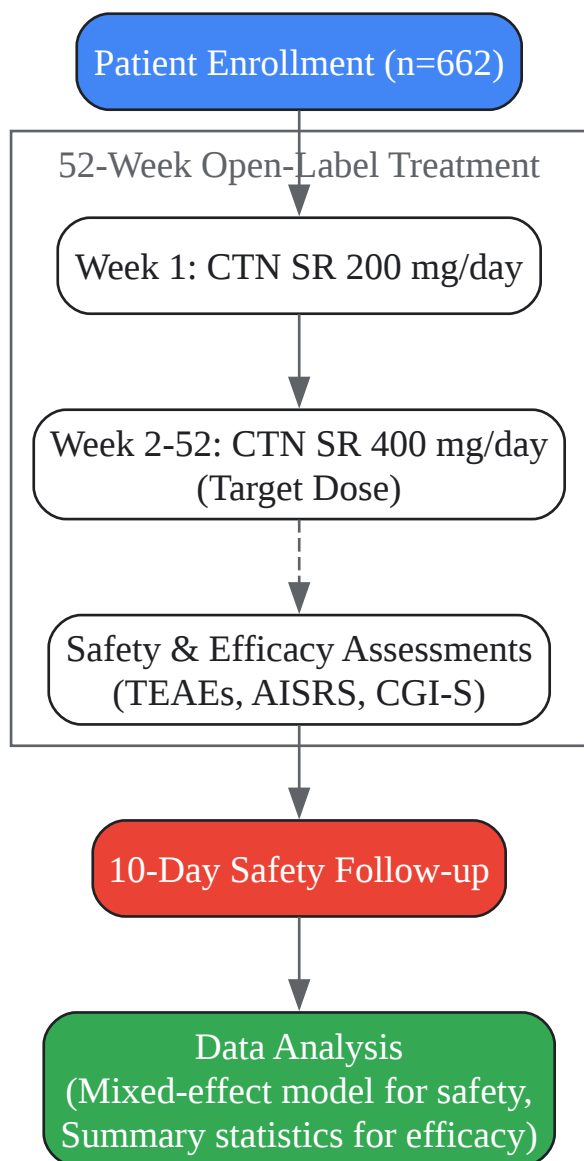
## Mechanism of Action & Trial Workflow

**Centanafadine's** mechanism and the structure of the key long-term trial can be visualized as follows.



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## Centanafadine's Triple Reuptake Inhibition



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### 52-Week Open-Label Safety Trial Workflow

## Key Insights for Drug Development Professionals

- **Promising Safety Profile:** The long-term data indicates that **centanafadine** is not associated with serious drug-related adverse events or abuse potential, a significant consideration for a non-scheduled ADHD medication [1] [6].
- **Efficacy Positioning:** Its efficacy appears robust and sustained over one year, positioned between stimulants (like lisdexamfetamine) and other non-stimulants (like atomoxetine and methylphenidate), with which it shows no statistical difference [3] [7].

- **Unique Mechanism:** As a potential first-in-class NDSRI, **centanafadine**'s serotonergic activity presents a novel mechanism. This may offer benefits for ADHD patients with comorbid emotional dysregulation, though clinical data in this specific area is still emerging [7].

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## References

1. 52-Week Open-Label Safety and Tolerability Study of ... [pmc.ncbi.nlm.nih.gov]
2. 52-Week Open-Label Safety and Tolerability Study of ... [pubmed.ncbi.nlm.nih.gov]
3. A matching-adjusted indirect comparison of centanafadine ... [pmc.ncbi.nlm.nih.gov]
4. A Trial Evaluating the Long-term Safety and Tolerability of ... [trials.otsuka-us.com]
5. A Matching-Adjusted Indirect Comparison (MAIC) of ... - PMC [pmc.ncbi.nlm.nih.gov]
6. New Non-Stimulant ADHD Drug: Clinical Trial Results [adhdevidence.org]
7. Centanafadine: A Novel Triple Reuptake Inhibitor for the ... [mghpsychnews.org]

To cite this document: Smolecule. [centanafadine long-term safety efficacy 52-week outcomes].

Smolecule, [2026]. [Online PDF]. Available at:

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